1H-indazole-4-sulfonyl chloride
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Overview
Description
1H-Indazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-indazole with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the indazole ring. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the indazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the indazole ring can undergo oxidation under specific conditions to form indazole N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
1H-Indazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Chemical Biology: It serves as a precursor for the synthesis of fluorescent probes and other molecular tools used in biological studies.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-indazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by different nucleophiles to form new compounds . The indazole ring itself can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
1H-Indazole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 5-position.
1H-Imidazole-4-sulfonyl chloride: Contains an imidazole ring instead of an indazole ring.
Uniqueness: 1H-Indazole-4-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the indazole ring, which can influence its reactivity and the types of derivatives that can be synthesized. The indazole core also imparts distinct electronic properties that can be advantageous in certain applications, such as medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H5ClN2O2S |
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Molecular Weight |
216.65 g/mol |
IUPAC Name |
1H-indazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-3-1-2-6-5(7)4-9-10-6/h1-4H,(H,9,10) |
InChI Key |
AFMZKAGDZCDCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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